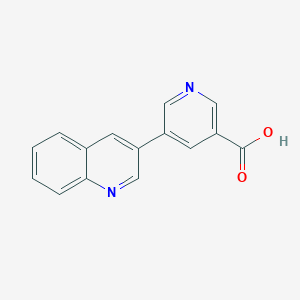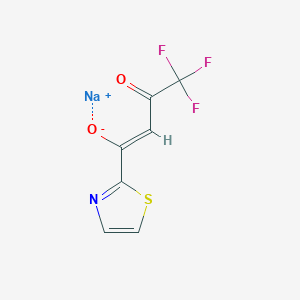
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds . The trifluorobutane moiety adds unique properties to the compound, making it valuable in different scientific and industrial applications.
Métodos De Preparación
The synthesis of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate typically involves the reaction of thiazole derivatives with trifluorobutane compounds under specific conditions. The reaction conditions often include the use of solvents like alcohol or ether and may require catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluorobutane moiety may enhance the compound’s stability and bioavailability, contributing to its overall effects .
Comparación Con Compuestos Similares
Similar compounds to Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. Compared to these compounds, this compound has unique properties due to the presence of the trifluorobutane moiety, which may enhance its chemical stability and biological activity.
Propiedades
Fórmula molecular |
C7H3F3NNaO2S |
|---|---|
Peso molecular |
245.16 g/mol |
Nombre IUPAC |
sodium;(Z)-4,4,4-trifluoro-3-oxo-1-(1,3-thiazol-2-yl)but-1-en-1-olate |
InChI |
InChI=1S/C7H4F3NO2S.Na/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6;/h1-3,12H;/q;+1/p-1/b4-3-; |
Clave InChI |
KJMAKXRTZMHYKI-LNKPDPKZSA-M |
SMILES isomérico |
C1=CSC(=N1)/C(=C/C(=O)C(F)(F)F)/[O-].[Na+] |
SMILES canónico |
C1=CSC(=N1)C(=CC(=O)C(F)(F)F)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



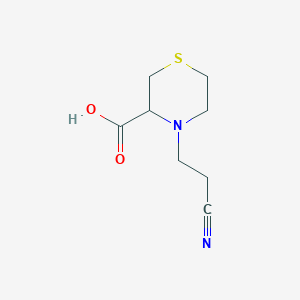
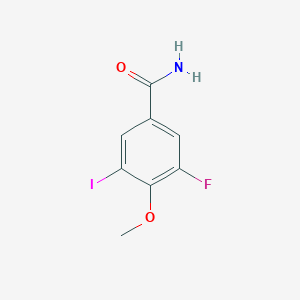
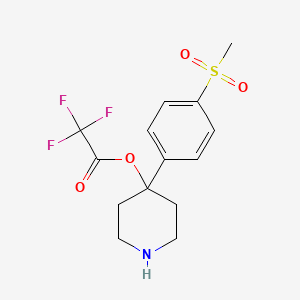


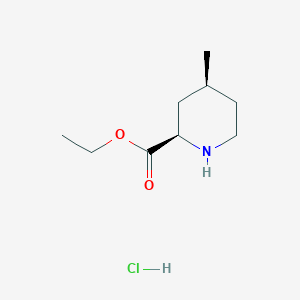
![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)


